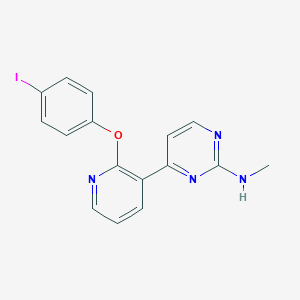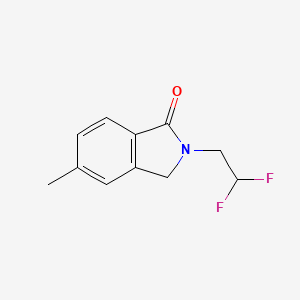
methyl 2-cyano-4-prop-2-enylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 2-cyano-4-prop-2-enylbenzoate is an organic compound with a complex structure that includes a cyano group, a methoxy group, and a prop-2-en-1-yl group attached to a benzoate core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-cyano-4-prop-2-enylbenzoate typically involves the cyanoacetylation of amines. One common method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by room temperature stirring overnight .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
methyl 2-cyano-4-prop-2-enylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce primary amines .
Applications De Recherche Scientifique
methyl 2-cyano-4-prop-2-enylbenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 2-cyano-4-prop-2-enylbenzoate involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the prop-2-en-1-yl group can undergo polymerization or addition reactions . These interactions can lead to the formation of various bioactive compounds, which can then exert their effects through specific molecular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-(prop-2-yn-1-yl)benzoate: This compound has a similar structure but with a prop-2-yn-1-yl group instead of a prop-2-en-1-yl group.
Methyl 4-cyanobenzoate: This compound lacks the prop-2-en-1-yl group but contains the cyano and methoxy groups.
Uniqueness
The presence of both the cyano and prop-2-en-1-yl groups provides versatility in synthetic chemistry and potential biological activity .
Propriétés
Numéro CAS |
1374574-59-0 |
|---|---|
Formule moléculaire |
C12H11NO2 |
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
methyl 2-cyano-4-prop-2-enylbenzoate |
InChI |
InChI=1S/C12H11NO2/c1-3-4-9-5-6-11(12(14)15-2)10(7-9)8-13/h3,5-7H,1,4H2,2H3 |
Clé InChI |
BBXOXLFVLIFZOB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=C(C=C1)CC=C)C#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



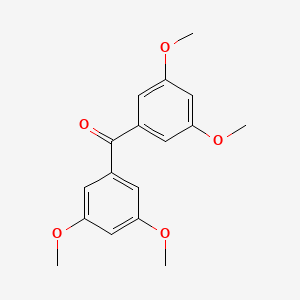
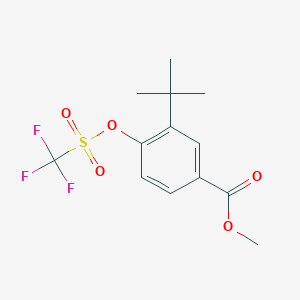
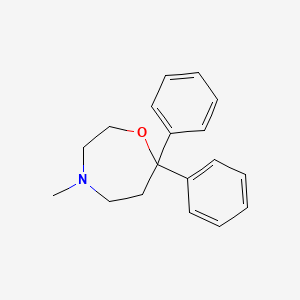

![2-[(3-bromophenyl)thio]Benzoic acid](/img/structure/B8603865.png)
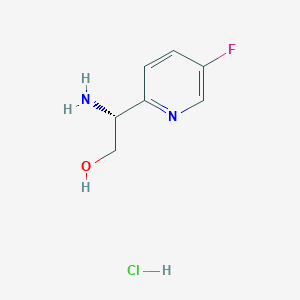
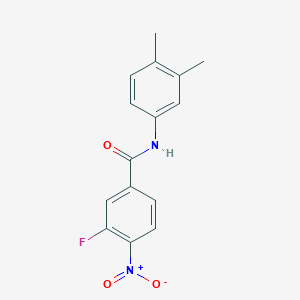
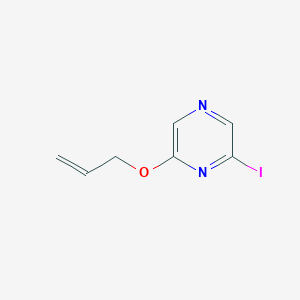
![5-[3-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]phenyl]-1,3-thiazol-2-amine](/img/structure/B8603915.png)
